molecular formula C10H10Co B12060620 CID 16212166

CID 16212166

Katalognummer: B12060620
Molekulargewicht: 189.12 g/mol
InChI-Schlüssel: PXFGMRZPRDJDEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 16212166 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 16212166 involves several synthetic routes. One common method includes the use of recyclable and integrated biphase enzymatic hydrolysis. This method utilizes β-dextranase as a catalyst, with propyl acetate and HAc-NaAc buffer (pH 4.5) as the reaction medium. The hydrolysis is performed at 60°C for 40 minutes, resulting in a high conversion rate and efficient production of the compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale enzymatic hydrolysis processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

CID 16212166 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield reduced compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

CID 16212166 has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of CID 16212166 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. This interaction can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to CID 16212166 include those with comparable structures and properties. Some examples are:

  • CID 63015
  • CID 63014

Uniqueness

What sets this compound apart from similar compounds is its unique structure and the specific interactions it has with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and industrial uses .

Eigenschaften

Molekularformel

C10H10Co

Molekulargewicht

189.12 g/mol

InChI

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;

InChI-Schlüssel

PXFGMRZPRDJDEK-UHFFFAOYSA-N

Kanonische SMILES

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Co]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.